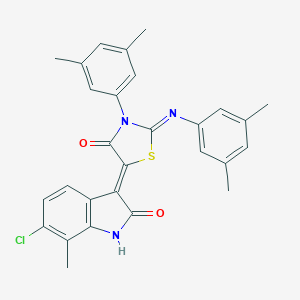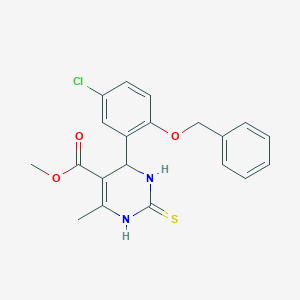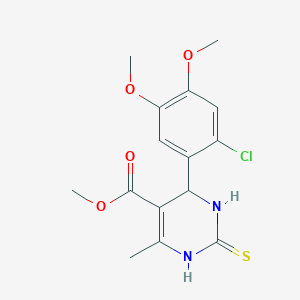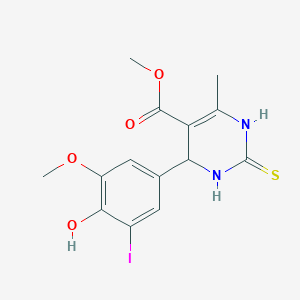![molecular formula C23H30N4OS B308486 3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308486.png)
3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound belongs to the family of benzoxazepine derivatives, which have been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, several studies have suggested that it may exert its biological activities through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. In addition, this compound has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and physiological effects:
3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory activity. Furthermore, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi, which may contribute to its antimicrobial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its broad range of biological activities, which makes it a potential candidate for drug discovery and medicinal chemistry. In addition, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research of 3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine with hexylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit promising biological activities, making it a potential candidate for drug discovery and medicinal chemistry. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Produktname |
3-(Hexylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molekularformel |
C23H30N4OS |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
3-hexylsulfanyl-6-(4-methylcyclohex-3-en-1-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H30N4OS/c1-3-4-5-8-15-29-23-25-22-20(26-27-23)18-9-6-7-10-19(18)24-21(28-22)17-13-11-16(2)12-14-17/h6-7,9-11,17,21,24H,3-5,8,12-15H2,1-2H3 |
InChI-Schlüssel |
ZNAMFBGPSXMBEN-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4CCC(=CC4)C)N=N1 |
Kanonische SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4CCC(=CC4)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308408.png)
![(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B308409.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308410.png)
![6-(5-Bromo-2-furyl)-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308411.png)



![4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl ethyl ether](/img/structure/B308417.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloroanilino)-1,3-thiazol-4-one](/img/structure/B308419.png)

![1-[6-(5-bromothiophen-2-yl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308422.png)
![10-Bromo-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B308426.png)